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molecular formula C7H4F4 B140190 3-Fluorobenzotrifluoride CAS No. 401-80-9

3-Fluorobenzotrifluoride

Cat. No. B140190
M. Wt: 164.1 g/mol
InChI Key: GBOWGKOVMBDPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886883

Procedure details

A mixture of 3-fluorobenzotrifluoride (25.0 g, 0.15 mol) in tetrahydrofuran (200 ml) was cooled to -78° C. in a dry ice/acetone bath under nitrogen atmosphere. To this solution was added dropwise with rapid stirring N-butyl lithium (1.6M, 95.2 ml) at such rate that the temperature did not exceed -60° C. When the addition was complete, the mixture was allowed to stir at -78° C. for an additional five hours. The mixture was then poured over a slurry of dry ice/ether and allowed to come to room temperature. The solvent was removed by evaporation under reduced pressure to obtain a white solid residue. This solid was dissolved in a minimum amount of water, the solution was extracted with diethyl ether (2×100 ml) and the aqueous phase was acidified to pH 2 with dilute hydrochloric acid. An oil formed and this was dissolved in diethyl ether; the solution was washed several times with water and dried over magnesium sulfate. The solvent was removed by evaporation under reduced pressure to give a white solid. NMR analysis indicated this product was a mixture of the title compound and an isomer. A yield of 15.6 g (50 percent of theory) was obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-butyl lithium
Quantity
95.2 mL
Type
reactant
Reaction Step Two
Name
dry ice ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[C:12](=[O:14])=[O:13].CCOCC>O1CCCC1.O.C(OCC)C>[F:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[C:4]([C:8]([F:9])([F:10])[F:11])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N-butyl lithium
Quantity
95.2 mL
Type
reactant
Smiles
Step Three
Name
dry ice ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at -78° C. for an additional five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added dropwise
CUSTOM
Type
CUSTOM
Details
did not exceed -60° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a white solid residue
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with diethyl ether (2×100 ml)
CUSTOM
Type
CUSTOM
Details
An oil formed
WASH
Type
WASH
Details
the solution was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=CC(=C1C(=O)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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